molecular formula C26H21N7O2 B6543663 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide CAS No. 1006275-67-7

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide

Cat. No.: B6543663
CAS No.: 1006275-67-7
M. Wt: 463.5 g/mol
InChI Key: SBZDJRMJMOKLQG-UHFFFAOYSA-N
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Description

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide is a heterocyclic compound featuring:

  • A pyrazolo[3,4-d]pyrimidine core, a scaffold known for kinase inhibition and anticancer activity .
  • A 2,3-dimethylphenyl substituent at the N1 position of the pyrazolopyrimidine, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N7O2/c1-15-7-6-9-20(17(15)3)32-24-19(13-29-32)25(28-14-27-24)33-23(11-16(2)31-33)30-26(34)22-12-18-8-4-5-10-21(18)35-22/h4-14H,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDJRMJMOKLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,3-Dimethylphenyl, 1-benzofuran-2-carboxamide C₃₀H₂₅N₇O₂ 539.57 g/mol Benzofuran enhances π-π interactions; dimethylphenyl increases hydrophobicity. N/A
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide 4-Ethoxybenzamide C₃₃H₃₁N₇O₂ 581.65 g/mol Ethoxy group improves solubility; lacks benzofuran’s rigidity.
2-(1-(4-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone, dimethylamino C₂₅H₂₀F₂N₆O₂ 498.47 g/mol Fluorinated chromenone enhances electron-withdrawing effects; dimethylamino boosts basicity.
4-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl derivatives Methylthio, sulfonamide Varies ~589.1 g/mol (e.g., Example 53) Methylthio increases metabolic stability; sulfonamide improves solubility.

Functional Group Impact

  • Benzofuran vs. Benzamide ( vs. Target): The benzofuran carboxamide in the target compound introduces a rigid, planar structure conducive to stacking with aromatic residues in binding pockets.
  • Fluorinated Aromatics ():
    Fluorine atoms in analogs like Example 28 () enhance electronegativity and metabolic stability, whereas the target compound’s 2,3-dimethylphenyl group prioritizes hydrophobic interactions .
  • Amino and Methylthio Modifications (): The methylthio group in Example 41 () may prolong half-life by resisting oxidative metabolism, a feature absent in the target compound .

Research Findings and Implications

While biological data for the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines in and exhibit kinase inhibitory activity, implying the target may share this mechanism .
  • Solubility Challenges: The benzofuran group’s hydrophobicity (target) may reduce aqueous solubility compared to ethoxybenzamide derivatives (), necessitating formulation optimization .
  • Metabolic Stability: Lack of electron-withdrawing groups (e.g., fluorine in ) could make the target more susceptible to hepatic metabolism than fluorinated analogs .

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